![molecular formula C10H15N5S B12880626 ({1-[(Piperidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile CAS No. 61691-04-1](/img/structure/B12880626.png)
({1-[(Piperidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(Piperidin-1-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile is a complex organic compound that features a piperidine ring, a triazole ring, and a thioacetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Piperidin-1-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine moiety is introduced via nucleophilic substitution reactions.
Introduction of the Thioacetonitrile Group: This step involves the reaction of the intermediate with a suitable thiol and nitrile source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-(Piperidin-1-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((1-(Piperidin-1-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-((1-(Piperidin-1-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring is known for its ability to interact with biological macromolecules, while the piperidine ring can enhance the compound’s bioavailability and stability.
Comparación Con Compuestos Similares
Similar Compounds
1-(Piperidin-1-ylmethyl)-1H-1,2,4-triazole: Lacks the thioacetonitrile group.
2-(1H-1,2,4-Triazol-5-ylthio)acetonitrile: Lacks the piperidine ring.
Piperidine-1-carboxamide: Contains a piperidine ring but different functional groups.
Uniqueness
2-((1-(Piperidin-1-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the piperidine and triazole rings, along with the thioacetonitrile group, makes it a versatile compound for various applications.
Propiedades
Número CAS |
61691-04-1 |
|---|---|
Fórmula molecular |
C10H15N5S |
Peso molecular |
237.33 g/mol |
Nombre IUPAC |
2-[[2-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C10H15N5S/c11-4-7-16-10-12-8-13-15(10)9-14-5-2-1-3-6-14/h8H,1-3,5-7,9H2 |
Clave InChI |
MECSAKHJOIQYIX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CN2C(=NC=N2)SCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


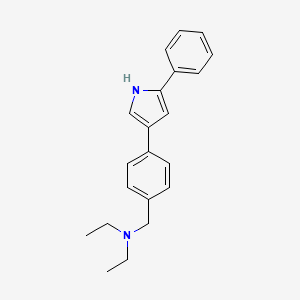

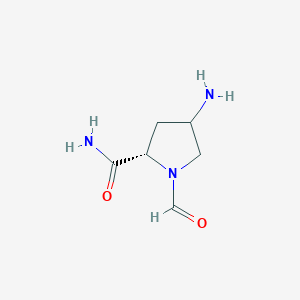
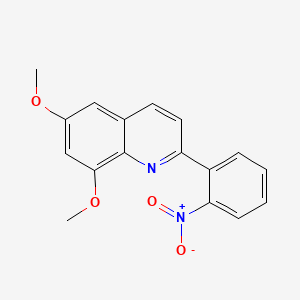
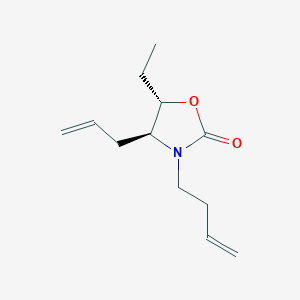
![1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12880598.png)
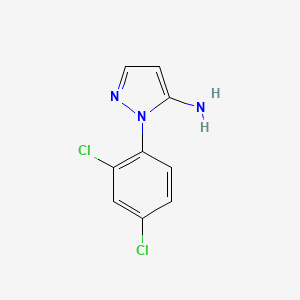

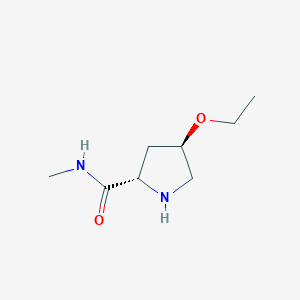
![2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12880629.png)
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzoic acid](/img/structure/B12880632.png)
![2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12880633.png)

![2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12880641.png)
